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Introduction Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in Type 1

Diabetes (T1D).[1] The peptide fragment spanning amino acids 206-220 (Sequence:

TYEIAPVFVLLEYVT) is an immunodominant T-cell epitope, particularly in the Non-Obese

Diabetic (NOD) mouse model of autoimmune diabetes.[2][3] This peptide is presented to CD4+

T-cells by MHC class II molecules, such as I-A^g7 in NOD mice and the human equivalent

HLA-DQ8.[4][5][6][7][8] In vitro stimulation of splenocytes with GAD65 (206-220) is a

fundamental technique used to study the autoimmune response. It allows researchers to

assess T-cell proliferation, cytokine profiles, and the overall immunological phenotype in

response to this key autoantigen. These assays are critical for evaluating the efficacy of

potential immunotherapies and understanding the mechanisms of autoimmune diabetes.

Antigen Presentation and T-Cell Activation The GAD65 (206-220) peptide is taken up by

Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, within the

splenocyte population. It is then processed and loaded onto MHC class II molecules, which

present the peptide to the T-cell receptor (TCR) of CD4+ T-helper cells. This interaction, along

with co-stimulatory signals, triggers T-cell activation, proliferation, and cytokine secretion.
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Fig 1. GAD65 (206-220) peptide presentation by an APC to a CD4+ T-cell.

Experimental Protocols
The following are generalized protocols synthesized from methodologies reported in peer-

reviewed literature. Researchers should optimize these protocols for their specific experimental

conditions.

Protocol 1: Murine Splenocyte Isolation
This protocol describes the standard procedure for isolating splenocytes from mouse spleens.

Euthanasia and Spleen Collection: Euthanize mice (e.g., female NOD mice) according to

approved institutional animal care guidelines. Aseptically remove the spleen and place it in a

petri dish containing 5-10 mL of sterile, cold RPMI 1640 medium.

Cell Dissociation: Gently mash the spleen through a 70 µm cell strainer placed over a 50 mL

conical tube using the plunger end of a sterile syringe.

Red Blood Cell (RBC) Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard

the supernatant. Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer (e.g., 0.15 M

NH₄Cl, 1 mM KHCO₃, 0.1 mM Na₂EDTA) and incubate for 5 minutes at room temperature.[3]

Washing: Add 10 mL of complete RPMI 1640 medium to stop the lysis. Centrifuge at 300 x g

for 5 minutes. Discard the supernatant and wash the cell pellet again with 10 mL of complete

medium.

Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI 1640

medium (supplemented with 10% FCS, penicillin/streptomycin, L-glutamine, and 2-

mercaptoethanol).[3] Perform a cell count using a hemocytometer or automated cell counter

and assess viability with Trypan Blue. Adjust the cell density to the desired concentration for

subsequent assays.

Protocol 2: T-Cell Proliferation Assay ([³H]Thymidine
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This assay measures antigen-specific T-cell proliferation by quantifying the incorporation of

radiolabeled thymidine into newly synthesized DNA.

Cell Plating: Plate 2.5 x 10⁵ splenocytes per well in a 96-well flat-bottom plate in 200 µL of

complete RPMI 1640 medium.[9]

Stimulation: Add GAD65 (206-220) peptide to the appropriate wells at a final concentration of

10-100 µg/mL.[9][10] Include negative control wells (medium only) and positive control wells

(e.g., Concanavalin A or anti-CD3 antibody).

Incubation: Culture the plates for 3 days (72 hours) at 37°C in a humidified 5% CO₂

incubator.[9]

Pulsing with [³H]Thymidine: Add 1 µCi/well of [³H]Thymidine 18 hours before harvesting the

culture.[9]

Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester.

Measure the incorporated radioactivity using a β-scintillation counter. Data is typically

expressed as counts per minute (CPM) or as a Stimulation Index (SI), calculated as (CPM of

stimulated cells) / (CPM of unstimulated cells).

Protocol 3: ELISPOT (Enzyme-Linked Immunospot)
Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-

secreting cells at the single-cell level.

Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with an anti-cytokine capture

antibody (e.g., anti-IFN-γ, anti-IL-4, anti-IL-10) overnight at 4°C.

Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 medium for 2

hours at room temperature.

Cell Plating and Stimulation: Plate 5.0 x 10⁵ splenocytes per well.[9] Add GAD65 (206-220)
peptide to a final concentration of 10-100 µg/mL.[9]

Incubation: Incubate the plate for 36 hours at 37°C in a humidified 5% CO₂ incubator.[9]
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Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection

antibody. Following incubation and washing, add streptavidin-peroxidase and incubate.

Spot Development: Add a substrate solution (e.g., 3-amino-9-ethylcarbazole) to develop

colored spots, where each spot represents a single cytokine-secreting cell.[9]

Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT

reader. Results are expressed as spot-forming cells (SFCs) per million splenocytes.
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Fig 2. General experimental workflow for in vitro splenocyte stimulation assays.
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Data Presentation
Quantitative data from in vitro stimulation experiments are crucial for interpreting the

immunological response. The tables below summarize representative findings from published

studies.

Table 1: T-Cell Proliferation in Response to GAD65 (206-220) This table shows the proliferative

response of splenocytes from different mouse strains to the GAD65 peptide.

Cell Source Stimulation
Proliferation
(Stimulation Index)

Reference

G206 TCR Transgenic

NOD Mice
GAD65 (206-220) ~15 [3]

Wild-Type NOD Mice GAD65 (206-220) ~2 [3]

Table 2: Frequency of Cytokine-Secreting Splenocytes (ELISPOT) This table illustrates how an

immunomodulatory treatment (galectin-1) can alter the cytokine profile of GAD65 (206-220)-
reactive T-cells in NOD mice.[9]

Treatment Group Cytokine
Spot-Forming Cells / 5x10⁵
Splenocytes (Mean ± SD)

Vehicle Control IFN-γ ~130 ± 15

IL-4 ~20 ± 5

IL-10 ~25 ± 8

Galectin-1 IFN-γ ~40 ± 10

IL-4 ~110 ± 12

IL-10 ~95 ± 10

Data are approximated from

graphical representations in

Perone et al., J Immunol,

2009.[9]
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T-Cell Differentiation Pathways The cytokine profile of responding T-cells indicates their

functional phenotype. Stimulation with GAD65 (206-220) in untreated NOD mice typically elicits

a pro-inflammatory Th1 response, characterized by IFN-γ production.[11][12] Therapeutic

interventions may shift this response towards a more regulatory or anti-inflammatory Th2

phenotype, characterized by IL-4 and IL-10 production.[9]
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Fig 3. Potential T-helper cell differentiation pathways after GAD65 stimulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13919816?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2780885/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1440045/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2929001/
https://www.benchchem.com/product/b13919816?utm_src=pdf-body-img
https://www.benchchem.com/product/b13919816?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prevention of type I diabetes transfer by glutamic acid decarboxylase 65 peptide 206-220-
specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Major DQ8-restricted T-cell epitopes for human GAD65 mapped using human CD4,
DQA1*0301, DQB1*0302 transgenic IA(null) NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pnas.org [pnas.org]

4. GAD65 (206-220) - 1 mg [anaspec.com]

5. direct-ms.org [direct-ms.org]

6. medchemexpress.com [medchemexpress.com]

7. innopep.com [innopep.com]

8. diabetesjournals.org [diabetesjournals.org]

9. Suppression Of Autoimmune Diabetes By Soluble Galectin-1 - PMC
[pmc.ncbi.nlm.nih.gov]

10. Prevention of type I diabetes transfer by glutamic acid decarboxylase 65 peptide 206-
220-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

11. Transgenically Induced GAD Tolerance Curtails the Development of Early β-Cell
Autoreactivities but Causes the Subsequent Development of Supernormal Autoreactivities to
Other β-Cell Antigens - PMC [pmc.ncbi.nlm.nih.gov]

12. Frontiers | Antigen-specific T cell responses in autoimmune diabetes [frontiersin.org]

To cite this document: BenchChem. [Application Notes: In Vitro Stimulation of Splenocytes
with GAD65 (206-220)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13919816#in-vitro-stimulation-of-splenocytes-with-
gad65-206-220]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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